molecular formula C20H22N2O4 B2591174 2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 954627-42-0

2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B2591174
CAS No.: 954627-42-0
M. Wt: 354.406
InChI Key: AXJJSDPGILQWPH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic compound of interest in medicinal chemistry and life sciences research. This molecule is characterized by a phenoxyacetamide backbone linked to a 5-oxo-1-phenylpyrrolidine moiety. Compounds featuring the phenoxy-N-arylacetamide scaffold have been reported in scientific literature to demonstrate a range of biological activities, making them valuable templates for drug discovery efforts . While specific biological data for this exact compound may be limited, research into structurally related N-aryl acetamide analogs has revealed their potential as a novel class of antimalarial agents . These studies indicate that such compounds can inhibit the development of P. falciparum asexual ring-stage parasites and also potently inhibit gametocyte development, thereby potentially blocking transmission of the parasite . The presence of both the acetamide and pyrrolidinone functional groups in this molecule suggests it may interact with various biological targets, similar to other ligands that modulate protein function. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-7-9-18(10-8-17)26-14-19(23)21-12-15-11-20(24)22(13-15)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJJSDPGILQWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid.

    Coupling with Pyrrolidinone: The methoxyphenoxy acetic acid is then coupled with 5-oxo-1-phenylpyrrolidin-3-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of hydroxylated pyrrolidinone derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)propionic acid: Known for its sweetness inhibitory activity.

    5-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)anilino]-5-oxo-3-phenylpentanoic acid: Another compound with a methoxyphenoxy group, used in different chemical contexts.

Uniqueness

2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is unique due to its combination of a methoxyphenoxy group and a phenylpyrrolidinyl moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

2-(4-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide, also known by its CAS number 954627-42-0, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines phenoxy and pyrrolidine functionalities, which may confer various biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molecular weight of approximately 354.40 g/mol. The structure includes an acetamide functional group, making it a member of the amide class of compounds. Its significant features include:

  • Phenoxy Group : Contributes to the compound's solubility and interaction with biological targets.
  • Pyrrolidine Moiety : May play a role in modulating neurotransmitter systems.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in metabolic pathways, potentially influencing neurotransmitter systems or exhibiting enzyme inhibition properties.

Therapeutic Potential

Research indicates that compounds structurally similar to this compound may exhibit various biological activities, including:

  • Antidiabetic Activity : Similar derivatives have shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, compounds with related structures demonstrated significant inhibition rates, suggesting that this compound may also possess similar antidiabetic properties .
  • Neuroprotective Effects : The pyrrolidine component may contribute to neuroprotective effects by modulating neurotransmitter levels, which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
β-acetamido ketone derivativesα-glucosidase inhibitionCompound 4k showed 87.3% inhibition at 5.39 mmol/L.
Indole derivativesNeuroprotectiveIndole derivatives exhibit modulation of neurotransmitter systems.
Related benzamide derivativesAntimicrobialDemonstrated activity against several bacterial strains.

These findings suggest that this compound could be a promising candidate for further development in treating metabolic disorders and neurodegenerative diseases.

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